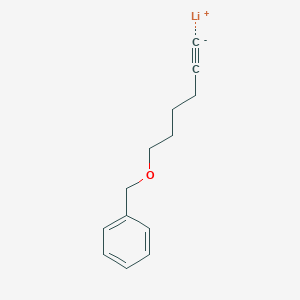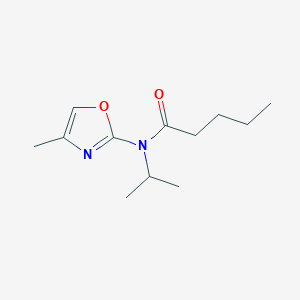
N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide typically involves the formation of the oxazole ring followed by the introduction of the pentanamide group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The oxazole ring can undergo substitution reactions where one atom or group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The specific pathways involved depend on the biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
- N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)butanamide
- N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)hexanamide
- N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)heptanamide
Uniqueness
N-(4-Methyl-1,3-oxazol-2-yl)-N-(propan-2-yl)pentanamide is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interactions with biological targets
特性
CAS番号 |
57068-61-8 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC名 |
N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-11(15)14(9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
InChIキー |
BYLVCMLJYGFFMY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)N(C1=NC(=CO1)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


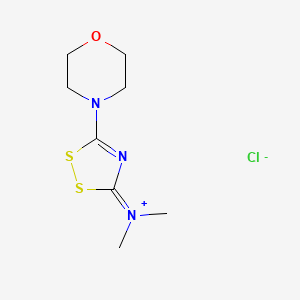
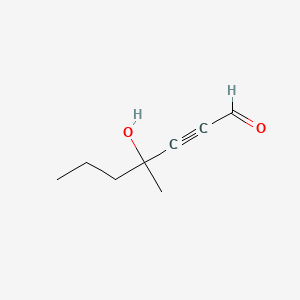
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
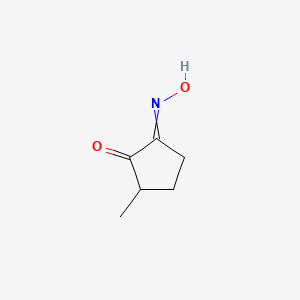
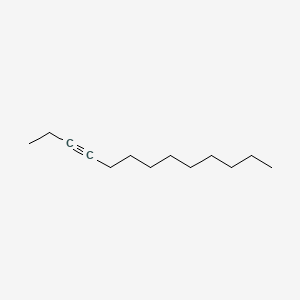
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
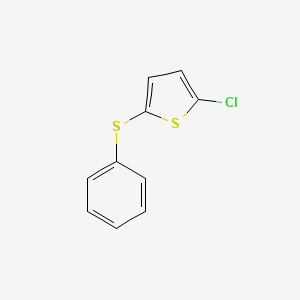
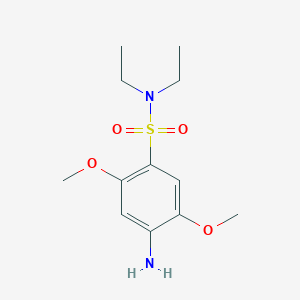

![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
